AMG 900 is a synthetic, small-molecule compound classified as a pan-aurora kinase inhibitor. [, ] This classification signifies its ability to inhibit the activity of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C. [, , , , , ] In scientific research, AMG 900 serves as a valuable tool to investigate the roles of Aurora kinases in various cellular processes, particularly those related to cell division and proliferation. [, , , , , , , , , , ]
AMG-900 is classified as an Aurora kinase inhibitor. It targets all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C. The compound was synthesized by Amgen and is characterized by its high oral bioavailability and low nanomolar inhibitory concentrations (IC50 values around 5 nmol/L) against these kinases .
AMG-900 is synthesized through a multi-step chemical process involving phthalazinamine derivatives. The specific chemical structure is N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine. The synthesis process includes:
Technical details regarding the synthesis can be found in patent literature, specifically WO2007087276, which outlines the synthetic routes and conditions used .
The molecular structure of AMG-900 reveals several functional groups that contribute to its activity:
AMG-900 undergoes several key reactions within biological systems:
The mechanism of action for AMG-900 involves its competitive inhibition of Aurora kinases:
AMG-900 has significant potential in cancer therapy due to its ability to inhibit tumor growth effectively:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2